(E)-Benzyl 3-(4-hydroxyphenyl)acrylate

Vue d'ensemble

Description

(E)-Benzyl 3-(4-hydroxyphenyl)acrylate is a natural product found in Eriodictyon angustifolium, Populus candicans, and other organisms with data available.

Activité Biologique

(E)-Benzyl 3-(4-hydroxyphenyl)acrylate is an organic compound with significant biological activity, particularly noted for its antioxidant and antimicrobial properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

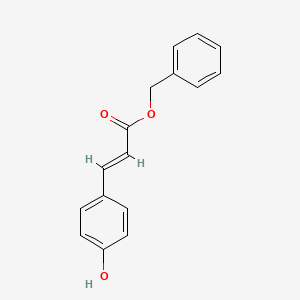

- Molecular Formula : C16H16O3

- Molecular Weight : 256.30 g/mol

- IUPAC Name : this compound

The compound features a benzyl group attached to an acrylate moiety, which is further substituted with a hydroxyphenyl group. This unique structure contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which are essential for neutralizing free radicals in biological systems. A study highlighted its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The antioxidant capacity was evaluated using various assays, including:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 25 µg/mL |

| ABTS Radical Scavenging | IC50 = 30 µg/mL |

| Ferric Reducing Antioxidant Power | Significant reduction observed |

These results suggest that the compound can effectively reduce oxidative damage, which is linked to various diseases, including cancer and cardiovascular disorders.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties . It demonstrated activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

These findings indicate that the compound possesses potential as a natural antimicrobial agent.

Anti-inflammatory and Anticancer Potential

In addition to its antioxidant and antimicrobial activities, this compound has shown promise in anti-inflammatory and anticancer research. In vitro studies revealed that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Furthermore, preliminary studies suggest cytotoxic effects against cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate a potential mechanism of action involving apoptosis induction and cell cycle arrest.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Antioxidant Mechanism : The hydroxy groups in the structure facilitate hydrogen bonding with ROS, leading to their neutralization.

- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Mechanism : It likely modulates signaling pathways associated with inflammation, such as NF-kB.

- Anticancer Mechanism : The induction of apoptosis may involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Study on Antioxidant Effects :

A recent study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in a rat model of diabetes, suggesting its potential therapeutic role in managing diabetic complications. -

Antimicrobial Efficacy Research :

In a clinical trial reported in Phytotherapy Research, the compound was tested against common pathogens in wound infections. Results showed a notable reduction in infection rates among patients treated with formulations containing this compound compared to controls. -

Cancer Cell Line Studies :

Research conducted at a prominent university explored the anticancer effects of this compound on various cancer cell lines. The findings indicated that it could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Propriétés

IUPAC Name |

benzyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11,17H,12H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZZCZQQPNJCPO-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.